(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
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Overview
Description
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, involves several methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods typically require specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
Chemistry: In chemistry, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is used as a building block for synthesizing more complex molecules. Its unique structure makes it an attractive scaffold for drug discovery and development .
Biology: In biology, this compound has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . Its diverse biological activities make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, infections, and inflammatory conditions . Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of organic materials and natural products. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
Comparison: Compared to similar compounds, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione exhibits unique properties due to its specific structure. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
16364-60-6 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
InChI Key |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
Origin of Product |
United States |
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